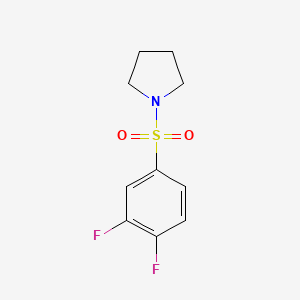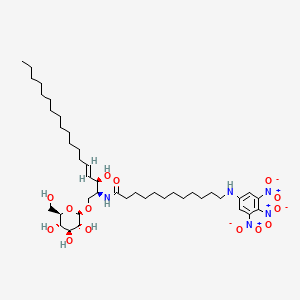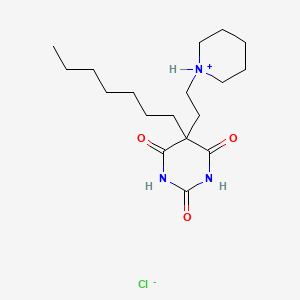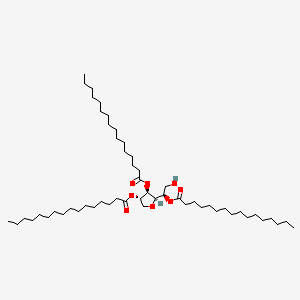
Sorbitan, trihexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan, trihexadecanoate is a type of sorbitan ester, which is derived from the dehydration of sorbitol. Sorbitan esters are commonly used as surfactants and emulsifying agents in various industries, including food, cosmetics, and pharmaceuticals. This compound, specifically, is an ester formed by the reaction of sorbitan with hexadecanoic acid (palmitic acid).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sorbitan, trihexadecanoate is synthesized through the esterification of sorbitan with hexadecanoic acid. The reaction typically involves heating sorbitan and hexadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C and 200°C, to facilitate the esterification process. The water produced during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors equipped with efficient mixing and heating systems. The removal of water is achieved through vacuum distillation or by using azeotropic distillation techniques. The final product is purified through filtration and distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sorbitan, trihexadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into sorbitan and hexadecanoic acid.
Oxidation: The ester can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Sorbitan and hexadecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
Substitution: Substituted esters with different functional groups.
Applications De Recherche Scientifique
Sorbitan, trihexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, food products, and industrial emulsions
Mécanisme D'action
The mechanism of action of sorbitan, trihexadecanoate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This property is due to the amphiphilic nature of the molecule, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and fats, stabilizing emulsions and dispersions .
Comparaison Avec Des Composés Similaires
Sorbitan, trihexadecanoate can be compared with other sorbitan esters, such as:
Sorbitan monostearate: An ester of sorbitan and stearic acid, used as an emulsifier in food and cosmetics.
Sorbitan monooleate: An ester of sorbitan and oleic acid, commonly used in pharmaceuticals and cosmetics.
Sorbitan tristearate: An ester of sorbitan and three stearic acid molecules, used as a stabilizer in food products .
Each of these compounds has unique properties based on the fatty acid used in the esterification process, affecting their hydrophilic-lipophilic balance (HLB) and their suitability for different applications.
Propriétés
Numéro CAS |
54140-20-4 |
|---|---|
Formule moléculaire |
C54H102O8 |
Poids moléculaire |
879.4 g/mol |
Nom IUPAC |
[(3S,4R,5R)-4-hexadecanoyloxy-5-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]oxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C54H102O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50(56)60-48(46-55)53-54(62-52(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)49(47-59-53)61-51(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48-49,53-55H,4-47H2,1-3H3/t48-,49+,53-,54-/m1/s1 |
Clé InChI |
NVANJYGRGNEULT-BDZGGURLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





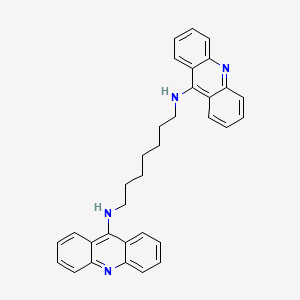
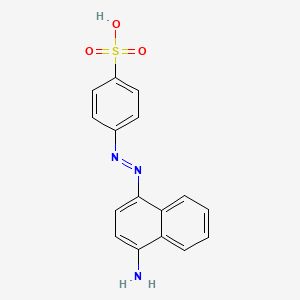



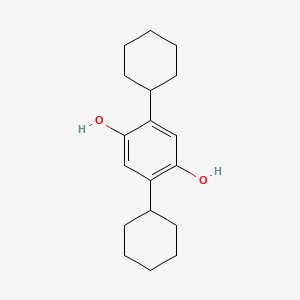

![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
